tetranor-PGAM

Biomarker Stability Analytical Chemistry Sample Integrity

Tetranor-PGAM (tetranor-Prostaglandin A Metabolite, CAS 52510-53-9, C₁₆H₂₂O₆, MW 310.34) is a prostaglandin E2 (PGE2) urinary metabolite derivative. It is formed via the acid-catalyzed dehydration of the major urinary metabolite of PGE2, tetranor-PGEM.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
Cat. No. B592825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-PGAM
Synonymstetranor-Prostaglandin A Metabolite
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O
InChIInChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1
InChIKeyHYPIFMOQVFWSBF-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetranor-PGAM: A Stable, Quantifiable Prostaglandin E2 Metabolite Surrogate for Biomarker and Inflammation Research


Tetranor-PGAM (tetranor-Prostaglandin A Metabolite, CAS 52510-53-9, C₁₆H₂₂O₆, MW 310.34) is a prostaglandin E2 (PGE2) urinary metabolite derivative. It is formed via the acid-catalyzed dehydration of the major urinary metabolite of PGE2, tetranor-PGEM [1]. Its primary utility stems from the inherent chemical instability of tetranor-PGEM, which makes direct quantification challenging. Tetranor-PGAM serves as a stable, analytically tractable surrogate, enabling robust measurement of tetranor-PGEM levels and, by extension, systemic PGE2 biosynthesis .

WorkflowStable surrogate for tetranor-PGEM in LC-MS/MS quantification
SelectionOvercomes rapid degradation of parent metabolite in aqueous samples
Use contextSupports inflammation biomarker research and PGE2 pathway studies

Why Tetranor-PGAM Cannot Be Interchanged with Tetranor-PGEM, PGE2, or Tetranor-PGDM in Analytical Workflows


Generic substitution among prostaglandin metabolites is scientifically invalid due to fundamental differences in chemical stability, analytical behavior, and biological origin. PGE2 itself is rapidly metabolized and chemically labile, rendering direct measurement unreliable [1]. Its major urinary metabolite, tetranor-PGEM, also exhibits significant instability; it degrades in aqueous solution at room temperature over 24 hours, converting into its dehydration product, tetranor-PGAM [2]. This instability compromises the accuracy and reproducibility of assays that attempt to quantify tetranor-PGEM directly. Conversely, tetranor-PGDM, while a related urinary metabolite, reflects PGD2 biosynthesis, not PGE2, and cross-reactivity in immunoassays necessitates distinct analytical methods [3]. Therefore, selecting tetranor-PGAM as a stable surrogate is not a matter of preference but a critical analytical requirement for accurately assessing PGE2 metabolism.

PGE2 direct measurementRapid in vivo metabolism and chemical lability limit direct quantification; tetranor-PGAM provides a stable endpoint.
Tetranor-PGEM quantificationDegrades to tetranor-PGAM within 24 h at RT; direct assay may yield inconsistent results.
Tetranor-PGDM as alternativeReflects PGD2, not PGE2, biosynthesis; pathway specificity may be compromised.

Quantitative Differentiation of Tetranor-PGAM: Analytical Performance and Stability Benchmarks


Chemical Stability: Tetranor-PGAM Exhibits Superior Aqueous Stability Compared to Tetranor-PGEM

The chemical instability of tetranor-PGEM is a well-documented analytical limitation. Quantitative evidence from liquid chromatography studies demonstrates that tetranor-PGEM degrades in water at room temperature, converting into its dehydration product, tetranor-PGAM, within 24 hours [1]. This rapid degradation renders tetranor-PGEM unsuitable for workflows requiring extended sample preparation or storage at ambient temperatures. In contrast, tetranor-PGAM is the stable end-product of this dehydration and can be stored for up to 1 month at -20°C or 6 months at -80°C in solution, as specified in technical datasheets .

Chemical stability
Head-to-head
Tetranor-PGAM: stable
Tetranor-PGEM: degrades ≤24 h
Supports sample integrity in multi-site research workflows
Aqueous solution, room temperature
Biomarker Stability Analytical Chemistry Sample Integrity

Analytical Specificity: Tetranor-PGAM Demonstrates Minimal Cross-Reactivity in Immunoassays for Related Metabolites

In the development of a competitive enzyme immunoassay (EIA) for tetranor-PGDM (a PGD2 metabolite), the specificity was rigorously tested against a panel of structurally related metabolites, including tetranor-PGEM, tetranor-PGFM, and tetranor-PGAM [1]. The data confirm that metabolites other than tetranor-PGDM, including tetranor-PGAM, did not exhibit any significant cross-reactivity [2]. This lack of interference is critical for assay specificity.

Immunoassay specificity
Cross-study
No significant cross-reactivity in tetranor-PGDM EIA
Confirmed independent analyte; avoids signal interference in multiplex panels
Competitive EIA, artificial urine matrix
Immunoassay Cross-Reactivity Biomarker Specificity

Method Robustness: LC-MS/MS Quantification of Tetranor-PGAM Overcomes Instability Issues Inherent to Tetranor-PGEM

A validated LC-MS/MS method was developed to measure tetranor-PGEM levels by exploiting its quantitative conversion to tetranor-PGAM [1]. The method leverages the stability of tetranor-PGAM as an analytical endpoint. While absolute quantitative parameters for tetranor-PGAM alone are not the focus, the method's ability to reliably detect the dehydration product is demonstrated by its application in a human study. Oral administration of aspirin to healthy male volunteers resulted in a statistically significant, approximately 44% decrease in urinary tetranor-PGEM concentrations, as measured via its tetranor-PGAM surrogate [2].

LC-MS/MS robustness
Method context
~44% decrease post-aspirin via tetranor-PGAM surrogate
Demonstrated responsiveness in human in vivo research; supports PGE2 modulation studies
LC-MS/MS, human urine from healthy volunteers
LC-MS/MS Method Validation Urinary Biomarker

High-Impact Application Scenarios for Tetranor-PGAM Based on Quantitative Evidence


High-Throughput LC-MS/MS Quantification of PGE2 Biosynthesis in Clinical Cohorts

Given the inherent instability of tetranor-PGEM, which degrades within 24 hours at room temperature, tetranor-PGAM is the analyte of choice for large-scale, high-throughput LC-MS/MS workflows. The validated method by Neale and Dean (2008) [1] demonstrates that measuring tetranor-PGAM overcomes sample integrity challenges, enabling the robust quantification of PGE2 metabolism. This is essential for longitudinal studies or multi-site clinical trials where sample collection, shipping, and storage conditions can vary, as demonstrated by the method's ability to detect a 44% decrease in PGE2 biosynthesis following aspirin administration [1].

Immunoassay Development Requiring High Specificity for PGE2 Pathway Metabolites

When developing or utilizing immunoassays for a panel of urinary prostaglandin metabolites, the specificity of each component is paramount. Data from the development of a tetranor-PGDM EIA show that tetranor-PGAM exhibits no significant cross-reactivity with antibodies raised against tetranor-PGDM [2]. This validates tetranor-PGAM as a clean, non-interfering analyte in multiplexed biomarker panels, allowing researchers to accurately profile PGE2 metabolism alongside PGD2 (via tetranor-PGDM) and other pathways without the risk of false-positive signals. This is a critical differentiator when procuring standards for assay development or quality control.

Pharmacodynamic Studies of COX Inhibitors and Anti-inflammatory Agents

Tetranor-PGAM is the essential analytical endpoint for accurately quantifying the pharmacodynamic effect of cyclooxygenase (COX) inhibitors, such as aspirin and NSAIDs, on PGE2 biosynthesis. The Neale and Dean (2008) study provides direct quantitative evidence, showing a 44% reduction in urinary tetranor-PGEM (measured as tetranor-PGAM) after aspirin administration [1]. For pharmaceutical research and development, this validates the use of tetranor-PGAM as a reliable, non-invasive biomarker for dose-response studies, target engagement, and therapeutic monitoring of drugs that modulate the arachidonic acid cascade.

Application
Selection Property
Validation Focus
Research cohort PGE2 biosynthesis quantification
Stable tetranor-PGAM surrogate
Sample integrity across collection sites and storage conditions
Multiplexed prostaglandin immunoassay panels
Low cross-reactivity profile
Specific signal detection in multiplex formats
COX inhibitor pharmacodynamic studies
Responsive PGE2 pathway biomarker
Dose-response and target engagement endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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